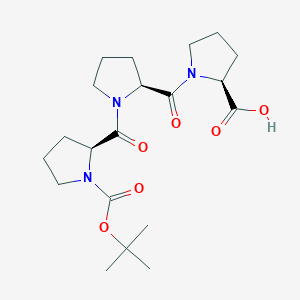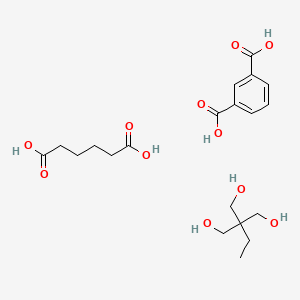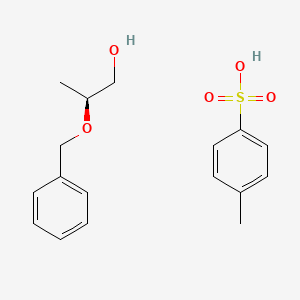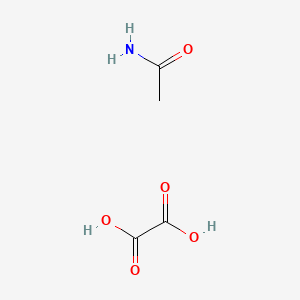![molecular formula C10H12S B14678680 1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene CAS No. 39815-00-4](/img/structure/B14678680.png)
1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene is an organic compound with a unique structure that includes a benzene ring substituted with a methyl group and a prop-1-en-1-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene typically involves the reaction of 1-methyl-4-bromobenzene with prop-1-en-1-ylthiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the prop-1-en-1-yl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: 1-Methyl-4-[(propyl)sulfanyl]benzene.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The prop-1-en-1-ylsulfanyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
- 1-Methoxy-4-[(prop-1-en-1-yl)sulfanyl]benzene
- 1-Methyl-4-[(prop-1-en-1-yl)oxy]benzene
- 1-Methyl-4-[(prop-1-en-1-yl)amino]benzene
Comparison: 1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its methoxy, oxy, and amino analogs. The sulfanyl group can participate in redox reactions and form strong interactions with metal ions, making this compound particularly useful in catalysis and coordination chemistry.
Properties
CAS No. |
39815-00-4 |
|---|---|
Molecular Formula |
C10H12S |
Molecular Weight |
164.27 g/mol |
IUPAC Name |
1-methyl-4-prop-1-enylsulfanylbenzene |
InChI |
InChI=1S/C10H12S/c1-3-8-11-10-6-4-9(2)5-7-10/h3-8H,1-2H3 |
InChI Key |
QBBWCKDSFNEULN-UHFFFAOYSA-N |
Canonical SMILES |
CC=CSC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


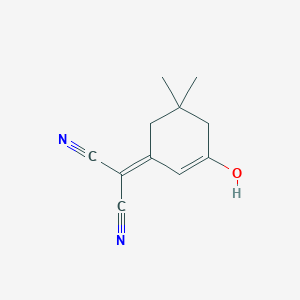
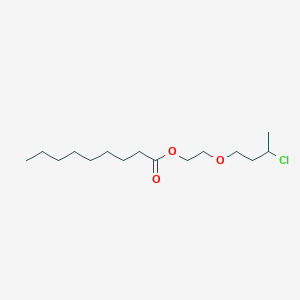

![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
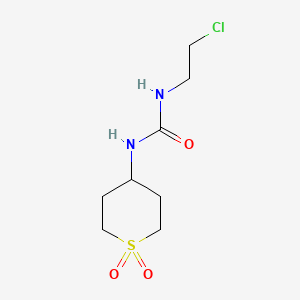
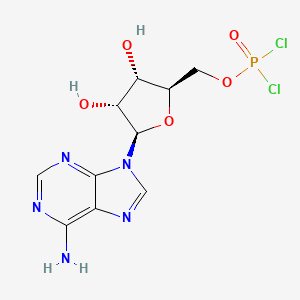
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)
